2,3-Dibromo-4-(difluoromethyl)thiophene
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Description
2,3-Dibromo-4-(difluoromethyl)thiophene is a chemical compound with the molecular weight of 291.94 . Its IUPAC name is 2,3-dibromo-5-(difluoromethyl)thiophene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H2Br2F2S/c6-2-1-3 (5 (8)9)10-4 (2)7/h1,5H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The physical form of this compound is liquid . More specific physical and chemical properties are not available in the retrieved data.Safety and Hazards
The safety information for 2,3-Dibromo-4-(difluoromethyl)thiophene indicates that it may be hazardous. The hazard statements include H226, H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as being flammable, harmful if swallowed or in contact with skin, causing skin and eye irritation, and may cause respiratory irritation .
Future Directions
While specific future directions for 2,3-Dibromo-4-(difluoromethyl)thiophene are not available in the retrieved data, fluorinated thiophene derivatives are widely used in various fields. They are used as soluble semiconductors, polymers, blue light emitting materials, and liquid crystals . They also have potential applications in medicinal chemistry .
Properties
IUPAC Name |
2,3-dibromo-4-(difluoromethyl)thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2F2S/c6-3-2(5(8)9)1-10-4(3)7/h1,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQVDYLRNPNZAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)Br)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2F2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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